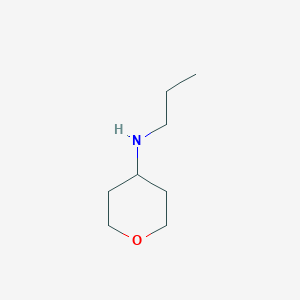

N-Propyltetrahydro-2H-pyran-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-propyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCXQKMDYCVHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592983 | |

| Record name | N-Propyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192811-37-3 | |

| Record name | N-Propyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Propyltetrahydro-2H-pyran-4-amine

Abstract: This technical guide provides a comprehensive overview of N-Propyltetrahydro-2H-pyran-4-amine, a versatile heterocyclic amine intermediate. It details the compound's chemical identity, physicochemical properties, a validated synthesis methodology, and its significant applications in pharmaceutical development, agrochemical formulation, and polymer chemistry. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, offering expert insights into the practical utility and handling of this compound.

Chemical Identity and Core Properties

This compound, also known as N-propyloxan-4-amine, is a secondary amine featuring a saturated tetrahydropyran ring.[1] This structure imparts a favorable balance of reactivity and solubility, making it a valuable building block in synthetic chemistry.[1] The amine functionality provides a reactive site for a wide array of chemical modifications, enabling the construction of more complex molecular architectures.[1]

dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} pdot Caption: Molecular Structure of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 192811-37-3 | [2][3][4] |

| Molecular Formula | C₈H₁₇NO | [1][3][4] |

| Molecular Weight | 143.23 g/mol | [1][3] |

| Appearance | Yellowish wax | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Synonyms | Propyl-(tetrahydropyran-4-yl)amine, N-propyloxan-4-amine | [1][4] |

| SMILES | CCCNC1CCOCC1 | [4] |

Synthesis Methodology: Reductive Amination

Principle: The most direct and industrially scalable synthesis of this compound is the reductive amination of Tetrahydro-4H-pyran-4-one. This well-established one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction between the ketone and propylamine, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the iminium ion over the ketone, preventing the formation of the corresponding alcohol byproduct.

dot graph G { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} pdot Caption: Workflow for Synthesis via Reductive Amination

Step-by-Step Protocol:

-

Reaction Setup: To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add propylamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine and its iminium ion intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.

Applications in Research and Development

The unique structural features of this compound make it a highly sought-after intermediate in several high-value R&D sectors.

Pharmaceutical Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. This compound serves as a key building block in the synthesis of novel therapeutic agents.[1] Its application is particularly noted in the development of drugs targeting neurological disorders.[1] The secondary amine allows for its incorporation into larger, more complex bioactive molecules, including kinase inhibitors, which are crucial in oncology and inflammation research.[1]

Agrochemical Formulations

In the agrochemical industry, this compound is used in the formulation of next-generation pesticides and herbicides.[1] Its incorporation into active ingredients can enhance their efficacy, allowing for lower application rates and potentially reducing environmental impact.[1] The lipophilic propyl group combined with the polar tetrahydropyran ring can modulate the uptake and translocation of the active substance within the target pest or plant.

Polymer and Materials Science

This compound also functions as a valuable modifier in polymer chemistry.[1] When integrated into polymer chains, it can impart improved flexibility and durability to the resulting materials.[1] The amine functionality can also serve as a curing agent for epoxy resins or as a monomer in the synthesis of specialized polyamides and polyimides with tailored thermal and mechanical properties.

Organic Synthesis Intermediate

Beyond specific applications, it is a versatile intermediate for creating complex molecules in a laboratory setting.[1] The nucleophilic amine can be readily functionalized through reactions like acylation, alkylation, and arylation, providing access to a diverse library of substituted tetrahydropyran derivatives for screening in drug discovery and other research areas.[5]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on data for structurally related aminotetrahydropyrans, the compound should be treated as hazardous.

| Hazard Category | GHS Classification and Precautionary Statements |

| Flammability | Flammable Liquid (Category 3). H226: Flammable liquid and vapor. P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Acute Toxicity | Harmful if swallowed (Acute Toxicity 4, Oral). H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Corrosion/Irritation | Causes severe skin burns and eye damage. H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 0-8°C.[1] |

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

Conclusion

This compound (CAS 192811-37-3) is a pivotal chemical intermediate with a broad spectrum of applications. Its robust and scalable synthesis, combined with the versatile reactivity of its secondary amine and the favorable physicochemical properties imparted by the tetrahydropyran ring, establishes it as a valuable tool for innovation in pharmaceuticals, agrochemicals, and materials science. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.

References

- Aaron Chemistry GmbH. (n.d.). Safety Data Sheet: this compound.

- Chem-Impex International. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine.

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Available from: [Link]

- Santa Cruz Biotechnology, Inc. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine.

- ChemicalBook. (n.d.). N-PROPYL-TETRAHYDRO-2H-PYRAN-4-AMINE (CAS 192811-37-3).

-

Ghorai, M. K., & Bhattacharyya, S. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Marine Drugs, 11(12), 5025–5073. Available from: [Link]

- Chemical-Suppliers.com. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine.

-

Ibragimov, A. G., et al. (2019). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. ResearchGate. Available from: [Link]

- Sigma-Aldrich. (n.d.). 4-Aminotetrahydropyran.

- ChemicalBook. (2023). Tetrahydro-4H-pyran-4-one: properties and applications.

- Request PDF. (n.d.). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine.

- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.

- Google Patents. (n.d.). CN107614496A - The method for preparing amino tetrahydro pyran compound.

- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6991950, 4-(Methylamino)tetrahydro-2H-pyran.

-

Kozlov, N. S., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules, 27(24), 8963. Available from: [Link]

- ResearchGate. (n.d.). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773210, 4-Aminomethyltetrahydropyran.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. aaronchem.com [aaronchem.com]

- 3. scbt.com [scbt.com]

- 4. N-Propyl-tetrahydro-2H-pyran-4-amine | CAS 192811-37-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of the Tetrahydropyran Scaffold

An In-Depth Technical Guide to the Synthesis of N-Propyltetrahydro-2H-pyran-4-amine

This compound is a substituted secondary amine built upon the tetrahydropyran (THP) scaffold. The THP ring is a privileged structural motif in medicinal chemistry, found in numerous natural products and synthetic bioactive molecules.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, making it a desirable component in drug design.[2] Consequently, this compound serves as a versatile chemical building block for the synthesis of novel therapeutic agents, particularly in the development of drugs targeting neurological disorders, as well as in the formulation of agrochemicals.[3]

This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's advantages and limitations. The primary audience for this document includes researchers, process chemists, and drug development professionals who require a robust and scalable synthesis for this valuable intermediate.

Primary Synthesis Pathway: Reductive Amination

The most direct, efficient, and widely employed strategy for the synthesis of this compound is the reductive amination of Tetrahydro-2H-pyran-4-one with propylamine.[4] This powerful transformation is a cornerstone of amine synthesis due to its high selectivity, operational simplicity, and broad functional group tolerance.[5][6] It is frequently performed as a one-pot reaction, which enhances efficiency and atom economy, making it an attractive method from a green chemistry perspective.[4]

Reaction Principle and Mechanism

Reductive amination involves two key sequential steps:

-

Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine (propylamine) on the carbonyl carbon of Tetrahydro-2H-pyran-4-one. This forms an unstable hemiaminal intermediate, which subsequently dehydrates to yield a C=N double bond, known as an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

-

Reduction: The imine (or iminium ion) is then reduced in situ by a suitable reducing agent to afford the target secondary amine.

The choice of reducing agent is critical. It must be selective for the imine/iminium ion over the starting ketone. If the reducing agent is too reactive, it will simply reduce the ketone to the corresponding alcohol (tetrahydro-2H-pyran-4-ol), halting the desired reaction pathway.

Caption: General mechanism of reductive amination.

Key Reagents and Methodologies

The success of the reductive amination hinges on the appropriate selection of reagents and reaction conditions.

| Reagent Class | Example(s) | Role & Causality |

| Carbonyl Source | Tetrahydro-2H-pyran-4-one | The electrophilic ketone that provides the core tetrahydropyran scaffold. It is a commercially available and stable liquid.[7] |

| Amine Source | Propylamine | The nucleophile that introduces the N-propyl group. |

| Reducing Agents | Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | Preferred for Lab Scale. STAB is a mild and selective reducing agent, effective under slightly acidic conditions where iminium ion formation is favored.[8] Its steric bulk prevents it from readily reducing the starting ketone, ensuring high selectivity for the imine intermediate. |

| Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni) | Preferred for Industrial Scale. This method uses hydrogen gas and a metal catalyst. It is highly efficient and produces only water as a byproduct.[4] However, it requires specialized high-pressure reactor equipment. | |

| Sodium Cyanoborohydride (NaBH₃CN) | A classic reagent that is stable in mildly acidic conditions (pH 3-6), ideal for iminium ion reduction. Its use has declined due to the high toxicity of cyanide byproducts. | |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH) | The solvent must be inert to the reaction conditions and capable of dissolving the reactants. For STAB reductions, chlorinated solvents are common. For catalytic hydrogenation, alcohols are often used. |

| Acid Catalyst (Optional) | Acetic Acid (AcOH) | Often used with borohydride reagents to catalyze imine formation and facilitate the reduction by creating the more reactive iminium ion.[8] |

Experimental Protocol 1: Lab-Scale Synthesis using STAB

This protocol describes a reliable, small-scale synthesis suitable for research and development laboratories.

Materials:

-

Tetrahydro-2H-pyran-4-one (1.0 eq)

-

Propylamine (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (optional, ~0.1 eq)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add Tetrahydro-2H-pyran-4-one (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Amine Addition: Add propylamine (1.2 eq) to the solution. If desired, add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The addition may be slightly exothermic. Maintain the temperature at or near room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-12 hours).

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel or by vacuum distillation to obtain the final product of high purity.

Experimental Protocol 2: Scalable Synthesis via Catalytic Hydrogenation

This protocol is suitable for larger-scale production where specialized equipment is available.

Materials:

-

Tetrahydro-2H-pyran-4-one (1.0 eq)

-

Propylamine (1.1 eq)

-

Palladium on Carbon (5% Pd/C, ~1-2 mol%) or Raney Nickel

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar high-pressure reactor

Step-by-Step Procedure:

-

Reactor Charging: To the vessel of a high-pressure reactor, add Tetrahydro-2H-pyran-4-one (1.0 eq), propylamine (1.1 eq), and the solvent (e.g., Methanol).

-

Catalyst Addition: Carefully add the Pd/C catalyst (or Raney Nickel slurry) to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

-

Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions must be optimized) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases.

-

Workup: Carefully vent the excess hydrogen and purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with the reaction solvent (Methanol). Caution: The catalyst on the filter pad can be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the crude product.

-

Purification: The crude product can be purified by vacuum distillation to yield high-purity this compound.

Caption: Workflow for lab-scale reductive amination.

Alternative Pathway: N-Alkylation of Tetrahydro-2H-pyran-4-amine

An alternative, though often less desirable, route is the direct N-alkylation of the parent primary amine, tetrahydro-2H-pyran-4-amine, with a suitable propylating agent like 1-bromopropane or 1-iodopropane.[9]

Reaction Principle and Limitations

This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a C-N bond.

The primary limitation of this method is the lack of selectivity.[9] The product, this compound, is itself a nucleophile and can compete with the starting primary amine for the alkyl halide. This leads to over-alkylation, producing the tertiary amine (N,N-dipropyltetrahydro-2H-pyran-4-amine) and even the quaternary ammonium salt as significant byproducts. Controlling the reaction to yield only the mono-alkylated product is challenging and often results in lower yields and complex purification procedures.[10]

Caption: N-Alkylation showing desired and side products.

Representative Experimental Protocol: N-Alkylation

Materials:

-

Tetrahydro-2H-pyran-4-amine (1.0 eq)

-

1-Bromopropane (1.0 - 1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Water, Brine, Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tetrahydro-2H-pyran-4-amine (1.0 eq) in acetonitrile.

-

Base Addition: Add a non-nucleophilic base such as powdered potassium carbonate (2.0 eq). The base is required to neutralize the HBr generated during the reaction.

-

Alkylating Agent: Add 1-bromopropane (1.0 eq) dropwise to the stirring suspension. Using the primary amine as the limiting reagent can help minimize, but not eliminate, dialkylation.

-

Reaction Conditions: Heat the mixture (e.g., to 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

-

Final Purification: The resulting crude oil, which will likely be a mixture of starting material, mono- and di-alkylated products, requires careful purification by column chromatography.

Conclusion and Pathway Comparison

For the synthesis of this compound, reductive amination stands as the superior methodology for both laboratory and industrial applications.

| Feature | Reductive Amination | N-Alkylation |

| Selectivity | Excellent for secondary amine; over-alkylation is not a primary concern. | Poor; often produces a mixture of primary, secondary, tertiary, and quaternary amines. |

| Yield | Generally high, especially with optimized conditions. | Often moderate to low for the desired product due to side reactions. |

| Purification | Relatively straightforward. | Difficult; requires careful separation of products with similar polarities. |

| Atom Economy | High, especially in one-pot protocols. | Lower, due to the need for a stoichiometric base. |

| Applicability | Widely applicable and robust. | Limited by selectivity issues; better suited for synthesizing tertiary amines or quaternary salts. |

While N-alkylation is a fundamental reaction, its practical application for the selective synthesis of secondary amines like this compound is limited. The reductive amination pathway, particularly using mild reagents like sodium triacetoxyborohydride for lab-scale work or catalytic hydrogenation for large-scale production, offers a more controlled, efficient, and reliable route to this important chemical intermediate.

References

-

Title: Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst Source: ACS Publications URL: [Link]

-

Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: Frontiers in Chemistry URL: [Link]

-

Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: PMC - NIH URL: [Link]

-

Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Reductive amination Source: Wikipedia URL: [Link]

-

Title: Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine Source: ResearchGate URL: [Link]

-

Title: Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization Source: PMC - NIH URL: [Link]

-

Title: Amine alkylation Source: Wikipedia URL: [Link]

-

Title: Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture Source: ResearchGate URL: [Link]

-

Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: PubMed URL: [Link]

- Title: Synthesis method of tetrahydro-4H-pyran-4-one Source: Google Patents URL

- Title: Preparation method of tetrahydropyran-4-one and pyran-4-one Source: Google Patents URL

-

Title: Boron reagents for reductive amination Source: ResearchGate URL: [Link]

-

Title: Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source: RSC Publishing URL: [Link]

Sources

- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine alkylation - Wikipedia [en.wikipedia.org]

- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data for N-Propyltetrahydro-2H-pyran-4-amine: A Technical Guide

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The molecule consists of a tetrahydropyran ring, an oxygen-containing six-membered saturated heterocycle, substituted at the 4-position with a propylamino group.

Caption: Molecular structure of N-Propyltetrahydro-2H-pyran-4-amine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the number of unique protons and carbons, their chemical environments, and their connectivity.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra would involve dissolving the sample (typically 5-10 mg) in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons to ensure adequate signal dispersion.

Caption: A typical workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the N-propyl group. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| -CH₃ (propyl) | ~0.9 | Triplet (t) | 3H | Coupled to the adjacent -CH₂- group. |

| -CH₂- (propyl, middle) | ~1.4-1.6 | Sextet or multiplet (m) | 2H | Coupled to both the -CH₃ and the N-CH₂- groups. |

| N-H | ~1.5-2.5 | Broad singlet (br s) | 1H | Chemical shift can be variable and concentration-dependent. May exchange with D₂O. |

| -CH- (ring, position 4) | ~2.5-2.8 | Multiplet (m) | 1H | Attached to the nitrogen, expected to be deshielded. |

| N-CH₂- (propyl) | ~2.6-2.9 | Triplet (t) | 2H | Adjacent to the nitrogen atom. |

| -CH₂- (ring, axial, positions 3,5) | ~1.3-1.5 | Multiplet (m) | 2H | |

| -CH₂- (ring, equatorial, positions 3,5) | ~1.7-1.9 | Multiplet (m) | 2H | |

| -CH₂-O- (ring, axial, positions 2,6) | ~3.3-3.5 | Multiplet (m) | 2H | Protons on carbons adjacent to the ring oxygen are significantly deshielded. |

| -CH₂-O- (ring, equatorial, positions 2,6) | ~3.8-4.0 | Multiplet (m) | 2H | Equatorial protons are typically more deshielded than axial protons in a tetrahydropyran ring. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the symmetry of the tetrahydropyran ring (assuming rapid chair-chair interconversion), some carbons may be chemically equivalent.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| -CH₃ (propyl) | ~11-13 | Most upfield signal. |

| -CH₂- (propyl, middle) | ~22-25 | |

| -CH₂- (ring, positions 3,5) | ~30-35 | |

| N-CH₂- (propyl) | ~50-55 | Carbon directly attached to nitrogen. |

| -CH- (ring, position 4) | ~55-60 | Carbon bearing the amino group. |

| -CH₂-O- (ring, positions 2,6) | ~65-70 | Carbons adjacent to the ring oxygen, significantly downfield. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-N, and C-O bonds.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small drop of the neat liquid sample is placed on the ATR crystal, and the spectrum is recorded.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3300-3500 | N-H stretch | Weak-Medium | Secondary amines typically show a single, sharp peak in this region.[2][3] |

| 2850-2960 | C-H stretch (aliphatic) | Strong | Multiple sharp peaks corresponding to symmetric and asymmetric stretching of CH₂, and CH₃ groups. |

| 1450-1470 | C-H bend (scissoring) | Medium | |

| 1050-1150 | C-O stretch (ether) | Strong | A characteristic strong absorption for the C-O-C stretching in the tetrahydropyran ring. |

| 1000-1250 | C-N stretch (aliphatic amine) | Medium | [3] |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

The mass spectrum would typically be acquired using a mass spectrometer with an Electron Ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to ionization.

Predicted Mass Spectrum Fragmentation

The molecular ion peak (M⁺) is expected at m/z = 143. According to the nitrogen rule, an odd molecular weight corresponds to the presence of an odd number of nitrogen atoms, which is consistent with the structure. The fragmentation pattern will be dominated by cleavages that lead to stable carbocations or radical cations.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

-

m/z 143 (M⁺): The molecular ion peak.

-

m/z 114: Loss of an ethyl radical (•CH₂CH₃) from the propyl group.

-

m/z 100: A significant peak resulting from alpha-cleavage, where the bond between the C4 of the ring and an adjacent ring carbon is broken, leading to a stable, nitrogen-containing fragment.

-

m/z 70: Further fragmentation of the m/z 100 ion.

-

m/z 43: Corresponding to the propyl cation [CH₃CH₂CH₂]⁺.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The outlined NMR, IR, and MS data are based on fundamental principles of spectroscopy and analysis of structurally related compounds. These predictions offer a valuable baseline for researchers working with this molecule, aiding in its synthesis, purification, and characterization. Experimental verification of this data is a crucial next step and will serve to refine our understanding of the physicochemical properties of this important chemical entity.

References

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

University of Calgary. Sample IR spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Biological Activity of N-Propyltetrahydro-2H-pyran-4-amine Derivatives: A Versatile Scaffold for CNS and Anti-Inflammatory Drug Discovery

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive compounds. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive structural motif for drug design. When functionalized with an amine at the 4-position, the resulting tetrahydro-2H-pyran-4-amine core becomes a versatile building block for accessing a wide range of biological targets. This guide focuses specifically on N-propyltetrahydro-2H-pyran-4-amine and its derivatives, a chemical class demonstrating significant potential in modulating key pathways associated with pain, inflammation, and central nervous system (CNS) disorders. We will explore the synthesis, key biological activities, structure-activity relationships (SAR), and essential experimental protocols for evaluating these promising compounds, providing a comprehensive resource for researchers and drug development professionals.

The Tetrahydro-2H-pyran-4-amine Scaffold: A Foundation for Bioactivity

The core structure, this compound, features a saturated six-membered oxygen-containing heterocycle with an N-propyl-substituted amine at the C4 position. This arrangement provides a three-dimensional structure with a defined conformational preference, which is crucial for specific interactions with biological targets. The pyran oxygen can act as a hydrogen bond acceptor, while the secondary amine provides a key hydrogen bond donor and a basic center for salt formation, enhancing solubility.

The broader class of pyran derivatives is known for a vast array of biological activities, including anticancer, anticoagulant, diuretic, antiviral, and neuroprotective properties.[1][2] The specific tetrahydro-2H-pyran-4-amine scaffold serves as a valuable intermediate, particularly in the development of new drugs targeting neurological disorders.[3] This guide will delve into the specific activities unlocked by the N-propyl substitution and further derivatization.

Synthetic Strategies for Derivatization

The synthesis of this compound derivatives typically begins with a commercially available starting material, tetrahydro-4H-pyran-4-one. The most direct and widely used method to introduce the N-propylamine moiety is through reductive amination.

Core Synthesis Rationale: Reductive amination is a robust and high-yielding reaction. It involves the initial formation of an iminium ion intermediate from the reaction of the ketone with propylamine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for this transformation because it is mild, selective for imines over ketones, and does not require acidic conditions that could be detrimental to other functional groups.

Caption: General workflow for synthesis and derivatization.

Further diversity is achieved by treating the this compound core as a building block. The secondary amine is a nucleophilic handle for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with activated carboxylic acids or acyl chlorides to generate carboxamide derivatives. This is a common strategy to explore interactions with target proteins.

-

Further N-alkylation/arylation: Reaction with alkyl or aryl halides to produce tertiary amines.

-

Reductive amination: Reaction with other aldehydes or ketones to append more complex substituents.

Key Biological Activities and Mechanisms of Action

Derivatives of this scaffold have shown pronounced activity in two primary therapeutic areas: analgesia/anti-inflammation and CNS modulation.

Analgesic and Anti-inflammatory Properties

A significant body of research points to the potential of these derivatives in treating inflammatory pain. The primary mechanism involves modulation of the endocannabinoid system, specifically the cannabinoid receptor 2 (CB2).

Mechanism of Action: CB2 Receptor Agonism The CB2 receptor is predominantly expressed in immune cells and is an attractive therapeutic target because its activation can produce anti-inflammatory and analgesic effects without the psychotropic side effects associated with CB1 receptor activation. A notable example is the derivative 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, which was identified as a selective and potent CB2 agonist.[4] This compound demonstrated an oral ED50 of 0.1 mg/kg in a rat model of inflammatory pain, highlighting the scaffold's utility in designing potent pain therapeutics.[4]

Activation of the G-protein coupled CB2 receptor by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels and MAP kinase signaling pathways. This cascade ultimately suppresses the release of pro-inflammatory cytokines from immune cells, reducing inflammation and associated pain.

Caption: Structure-Activity Relationship (SAR) summary.

Experimental Protocols for Biological Evaluation

To validate the biological activity of novel this compound derivatives, robust and reproducible assays are essential. The following protocols describe standard methods for assessing key activities discussed in this guide.

Protocol 5.1: In Vitro CB2 Receptor Binding Assay

Principle: This is a competitive radioligand binding assay used to determine the affinity (Ki) of a test compound for the human CB2 receptor. It measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.

Methodology:

-

Preparation: Use cell membranes prepared from HEK293 or CHO cells stably expressing the human CB2 receptor.

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM).

-

50 µL of a potent CB2 radioligand (e.g., [³H]CP-55,940) at a fixed concentration near its Kd value.

-

100 µL of cell membrane preparation in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

-

-

Controls:

-

Total Binding: Contains radioligand and membranes, but no test compound.

-

Non-specific Binding (NSB): Contains radioligand, membranes, and a high concentration (e.g., 10 µM) of a known, non-radioactive CB2 agonist (e.g., WIN 55,212-2) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation. The choice of this temperature and time is to ensure the binding reaction reaches equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 5.2: In Vivo Acetic Acid-Induced Writhing Test for Analgesia

Principle: This is a widely used animal model to screen for peripheral analgesic activity. Intraperitoneal (i.p.) injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is quantifiable. Analgesic compounds reduce the number of writhes. [5]

Caption: Experimental workflow for the writhing test.

Methodology:

-

Animals: Use male Swiss albino mice (20-25 g). Acclimatize them for at least one week before the experiment.

-

Grouping: Randomly divide animals into groups (n=8-10 per group):

-

Vehicle Control: Receives the vehicle (e.g., saline with 1% Tween 80).

-

Positive Control: Receives a standard analgesic (e.g., indomethacin, 10 mg/kg).

-

Test Groups: Receive the test compound at various doses.

-

-

Administration: Administer the vehicle, positive control, or test compound by an appropriate route (e.g., oral gavage or i.p.).

-

Pre-treatment Time: Allow for drug absorption (typically 30 minutes for i.p. or 60 minutes for oral administration).

-

Induction: Administer 0.6% (v/v) acetic acid solution i.p. (10 mL/kg) to each mouse.

-

Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) for a continuous 20-minute period.

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

-

Analyze data for statistical significance using an appropriate test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). An ED50 value can be calculated from the dose-response curve.

-

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of compounds. The scaffold's favorable physicochemical properties and synthetic tractability have enabled the development of potent and selective modulators of key biological targets involved in pain, inflammation, and CNS disorders. The demonstrated efficacy of derivatives as CB2 agonists and their potential as monoamine transporter inhibitors highlight the therapeutic promise of this chemical space.

Future research should focus on:

-

Multiparameter Optimization: Systematically optimizing derivatives for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties to identify clinical candidates.

-

Exploration of Novel Targets: Screening focused libraries of these derivatives against other CNS targets (e.g., ion channels, GPCRs) to uncover new therapeutic applications.

-

Advanced Preclinical Models: Evaluating lead compounds in more sophisticated models of chronic pain (e.g., neuropathic pain models) and neurological diseases to better predict clinical efficacy.

-

PET Ligand Development: Leveraging the scaffold's affinity for targets like TSPO and CB1 to develop novel radioligands for in vivo imaging and disease diagnosis.

The continued exploration of this compound derivatives holds significant potential for delivering next-generation therapeutics for a range of unmet medical needs.

References

-

Mahdavi, S. M., et al. (2016). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 15(4), 801–812. Retrieved from [Link]

-

Joule, J. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 1-17. Retrieved from [Link]

-

de Oliveira, M. A., et al. (2013). High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives. Bioorganic & Medicinal Chemistry Letters, 23(19), 5368–5372. Retrieved from [Link]

-

Darvishi, S., et al. (2023). Preparation of 2-amino-4H-pyran derivatives 4a–l via multi-component reaction. Applied Organometallic Chemistry, 37(8), e7131. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine. Retrieved from [Link]

-

dos Santos, A. R., et al. (2022). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Pharmaceuticals, 15(9), 1133. Retrieved from [Link]

-

Sindelar, R. D., et al. (1983). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Medicinal Chemistry, 26(6), 859–864. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). N Propyl Tetrahydro 2H Pyran 4 Amine (250Mg). Retrieved from [Link]

-

Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. Retrieved from [Link]

-

Kumar, A., et al. (2022). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Medicinal Chemistry, 13(10), 1269-1282. Retrieved from [Link]

-

Penmatsa, H., et al. (2017). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3346–3351. Retrieved from [Link]

-

Donohue, S. R., et al. (2012). N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. Journal of Medicinal Chemistry, 55(21), 9106–9119. Retrieved from [Link]

-

Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International journal of health sciences, 6(S4), 4816–4830. Retrieved from [Link]

-

Gschnaidt, M., et al. (1998). Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones. Journal of Medicinal Chemistry, 41(19), 3579-3597. Retrieved from [Link]

-

Sharma, A., & Kumar, V. (2022). 4H-Pyran-based biologically active molecules. Synthetic Communications, 52(12), 1639-1662. Retrieved from [Link]

-

Man-Kin, L., et al. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 74-84. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4587. Retrieved from [Link]

-

Singh, M., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. ACS Chemical Neuroscience, 13(17), 2533–2549. Retrieved from [Link]

Sources

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Therapeutic Landscape of N-Propyltetrahydro-2H-pyran-4-amine Analogs: A Technical Guide to Target Identification and Validation

Abstract

The N-Propyltetrahydro-2H-pyran-4-amine scaffold represents a versatile and promising chemical entity in modern medicinal chemistry. Its inherent structural features, including a modifiable amine functionality and a stable tetrahydropyran ring, render it an ideal building block for the synthesis of diverse compound libraries with the potential to address a wide array of therapeutic needs.[1] This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets for analogs of this compound. We will delve into the scientific rationale behind pursuing these targets, supported by evidence from the broader class of pyran derivatives, and provide detailed, field-proven experimental protocols for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel small molecule therapeutics.

Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery

The this compound core is a valuable starting point for the development of novel therapeutic agents, particularly in the realm of neurological disorders.[1] The tetrahydropyran ring enhances solubility and metabolic stability, while the secondary amine provides a convenient handle for synthetic modification, allowing for the exploration of a vast chemical space.[1] The broader family of pyran-containing compounds has demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. This suggests that analogs derived from the this compound scaffold could interact with a multitude of biological targets, offering therapeutic potential across various disease areas.

This guide will explore a selection of high-potential therapeutic targets for which analogs of this compound may exhibit significant modulatory activity. For each target, we will present the underlying biological rationale and provide detailed, step-by-step protocols for experimental validation.

General Strategies for Target Identification of Novel Analogs

Before delving into specific, hypothesis-driven target validation, it is often beneficial to employ unbiased, proteome-wide approaches to identify the direct binding partners of a novel bioactive compound. These methods are broadly categorized into affinity-based and label-free techniques.

Affinity-Based Pull-Down Approaches

Affinity-based methods involve chemically modifying the small molecule to incorporate a tag (e.g., biotin) that allows for the selective isolation of its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: Photo-Affinity Chromatography

This technique utilizes a photo-reactive group on the small molecule probe to covalently crosslink with its target upon UV irradiation, enabling stringent washing conditions to minimize non-specific interactions.

-

Probe Synthesis: Synthesize an analog of the this compound derivative of interest containing a photo-reactive moiety (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin).

-

Cell Lysis: Prepare a protein lysate from the target cells or tissues.

-

Incubation: Incubate the cell lysate with the photo-affinity probe.

-

UV Crosslinking: Expose the mixture to UV light to induce covalent bond formation between the probe and its binding partners.

-

Affinity Purification: Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique protein bands by mass spectrometry.

Logical Workflow for Photo-Affinity Chromatography

Sources

An In-Depth Technical Guide to N-Propyltetrahydro-2H-pyran-4-amine: Synthesis, Characterization, and Applications

Foreword

N-Propyltetrahydro-2H-pyran-4-amine has emerged as a pivotal structural motif in the realms of medicinal chemistry and organic synthesis. While a singular, seminal "discovery" paper for this compound is not readily identifiable in the public domain, its significance is underscored by its role as a versatile intermediate in the development of complex molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications, with a focus on the practical insights relevant to researchers and drug development professionals.

Introduction and Physicochemical Properties

This compound, also known by synonyms such as N-propyloxan-4-amine and propyl-(tetrahydro-pyran-4-yl)-amine, is a secondary amine featuring a saturated tetrahydropyran ring.[1] This unique combination of a flexible alkyl chain and a heterocyclic core imparts desirable physicochemical properties, including enhanced reactivity and solubility, making it an ideal building block in synthetic chemistry.[1] Its amine functionality serves as a key handle for further molecular elaboration.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 192811-37-3 | [1][2] |

| Molecular Formula | C₈H₁₇NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [1][2] |

| Appearance | Yellowish wax | [2] |

| Purity | ≥ 96% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2] |

Synthesis of this compound: A Probable Synthetic Route

The most logical and widely employed method for the synthesis of N-alkylated amines like this compound is reductive amination . This robust and versatile reaction involves the condensation of a carbonyl compound, in this case, tetrahydro-2H-pyran-4-one, with a primary amine, propylamine, to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the reductive amination synthesis of this compound, adapted from established methodologies for similar transformations.

Materials:

-

Tetrahydro-2H-pyran-4-one

-

Propylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tetrahydro-2H-pyran-4-one (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M.

-

Addition of Amine and Acid Catalyst: Add propylamine (1.1-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause some effervescence. Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2-3 times).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product as a yellowish wax.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the propyl group (triplet for the methyl group, sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen) and the tetrahydropyran ring protons.

-

¹³C NMR: Will display the expected number of carbon signals corresponding to the propyl and tetrahydropyran moieties.

-

-

Infrared (IR) Spectroscopy: A characteristic N-H stretching absorption for a secondary amine will be observed in the region of 3300-3500 cm⁻¹. C-H, C-N, and C-O stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (143.23 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for CH₃, N-CH₂-CH₂, N-CH₂-CH₂-CH₃, and tetrahydropyran ring protons. |

| ¹³C NMR | 8 unique carbon signals. |

| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~2850-2960 (C-H stretch), ~1080-1150 (C-O stretch). |

| Mass Spec (m/z) | [M+H]⁺ at ~144.2. |

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical research and development.

Pharmaceutical Development

The primary application of this compound is in the synthesis of more complex bioactive molecules, particularly in the development of new drugs targeting neurological disorders.[2] The tetrahydropyran motif is a common feature in many biologically active compounds, and the N-propyl amine allows for the introduction of this scaffold into larger drug candidates.

Figure 2: Role of this compound as a building block in drug discovery.

Agrochemical Formulations

This compound is also utilized in the formulation of agrochemicals.[2] It can act as a component in the synthesis of active ingredients for pesticides and herbicides, contributing to the development of more effective and potentially more environmentally benign crop protection agents.[2]

Conclusion

This compound stands as a testament to the importance of versatile chemical intermediates in advancing scientific discovery. While its own history is not prominently documented, its utility in the synthesis of novel compounds for pharmaceutical and agrochemical applications is clear. The probable synthetic route via reductive amination offers a reliable and scalable method for its production. As research continues to demand novel molecular architectures, the role of such foundational building blocks will undoubtedly remain critical.

References

-

Chemical-Suppliers.com. N-Propyl-tetrahydro-2H-pyran-4-amine. [Link]

Sources

An In-Depth Technical Guide to N-Propyltetrahydro-2H-pyran-4-amine for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

N-Propyltetrahydro-2H-pyran-4-amine is a heterocyclic amine that has garnered increasing interest within the pharmaceutical and agrochemical sectors. Its unique structural motif, combining a saturated oxygen-containing ring with a flexible n-propylamino group, makes it a valuable intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, offering a technical resource for researchers and professionals in drug discovery and development. The amine functionality provides a reactive handle for further molecular elaboration, while the tetrahydropyran ring can influence physicochemical properties such as solubility and metabolic stability, making it an attractive scaffold in medicinal chemistry.[1][2]

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The compound is typically offered as a yellowish wax or liquid and can also be sourced as its hydrochloride salt for improved handling and stability. When procuring this chemical, it is crucial to consider the purity, which is often provided as a percentage determined by High-Performance Liquid Chromatography (HPLC).

Below is a table summarizing prominent suppliers of this compound and its hydrochloride salt:

| Supplier | Product Name | CAS Number | Purity |

| Chem-Impex International, Inc. | N-Propyl-tetrahydro-2H-pyran-4-amine | 192811-37-3 | ≥ 96% (HPLC)[1] |

| Amerigo Scientific | N-Propyl-tetrahydro-2H-pyran-4-amine | 192811-37-3 | Not specified |

| Santa Cruz Biotechnology, Inc. | N-Propyl-tetrahydro-2H-pyran-4-amine | 192811-37-3 | Not specified[3] |

| P&S Chemicals | N-propyl-tetrahydro-2h-pyran-4-amine | 192811-37-3 | Not specified[4] |

Note: Purity and specifications may vary between suppliers and batches. It is recommended to request a certificate of analysis for lot-specific data.

Synthetic Pathways: A Focus on Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of tetrahydropyran-4-one with n-propylamine. This versatile reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the desired secondary amine. The choice of reducing agent and reaction conditions is critical to achieving high yields and purity.

Two common and effective protocols for this transformation are detailed below.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly well-suited for reductive aminations.[5] Its lower reactivity towards aldehydes and ketones compared to iminium ions allows for a convenient one-pot procedure.[5][6]

Experimental Protocol:

-

To a stirred solution of tetrahydropyran-4-one (1.0 eq) and n-propylamine (1.2 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

The reaction mixture is typically stirred at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Logical Framework for the STAB-mediated Reductive Amination:

Caption: Workflow for the synthesis of this compound via STAB-mediated reductive amination.

Protocol 2: Reductive Amination using Titanium(IV) Isopropoxide and Sodium Borohydride

This method utilizes titanium(IV) isopropoxide as a Lewis acid to facilitate imine formation, which is subsequently reduced by sodium borohydride.[7] This protocol is particularly useful for less reactive ketones and amines.

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydropyran-4-one (1.0 eq) and n-propylamine (1.2 eq) in a dry alcohol solvent such as ethanol or methanol.

-

Add titanium(IV) isopropoxide (2.0 eq) to the mixture and stir at room temperature for 8-10 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 7-8 hours.

-

Quench the reaction by carefully adding an aqueous solution of ammonia.

-

The resulting inorganic precipitate is removed by filtration, and the filter cake is washed with an organic solvent like dichloromethane.

-

The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is further extracted with the same organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification of the crude product can be achieved by vacuum distillation or column chromatography.

Physicochemical Properties and Analytical Data

A thorough understanding of the physicochemical properties and spectral data is essential for the characterization and quality control of this compound.

| Property | Value |

| CAS Number | 192811-37-3[1][3][8] |

| Molecular Formula | C₈H₁₇NO[1][3][8] |

| Molecular Weight | 143.23 g/mol [1] |

| Appearance | Yellowish wax[1] |

| Storage | Store at 0-8°C[1] |

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen). The protons on the tetrahydropyran ring will appear as a series of multiplets in the upfield region. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon environments (methyl, methylene, and methine carbons).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M+) at m/z = 143, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and a prominent C-O-C stretching band for the ether linkage in the tetrahydropyran ring, typically around 1100 cm⁻¹.

Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules.

Pharmaceutical Development

The tetrahydropyran motif is a common feature in many approved drugs and clinical candidates, often imparting favorable pharmacokinetic properties. The N-propylamino group of the title compound serves as a key point for diversification, allowing for the introduction of various pharmacophoric elements. This scaffold has been explored in the development of novel therapeutic agents, particularly in the area of neurological disorders.[1][2] The incorporation of this moiety can lead to compounds with improved efficacy and reduced side effects.[2]

Logical Flow of Application in Drug Discovery:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 8. N-Propyl-tetrahydro-2H-pyran-4-amine | CAS 192811-37-3 | Chemical-Suppliers [chemical-suppliers.eu]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of N-Propyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for N-Propyltetrahydro-2H-pyran-4-amine (CAS No. 192811-37-3), a versatile building block in pharmaceutical and organic synthesis.[1][2] Given the limited availability of specific toxicological data for this compound, this document synthesizes information from structurally related aliphatic amines and substituted tetrahydropyrans to establish a robust framework for its safe utilization in a laboratory setting. The amine functionality and the tetrahydropyran scaffold suggest a profile that requires diligent adherence to safety protocols to mitigate potential risks.[1][3]

Compound Profile and Physicochemical Properties

This compound, also known as Propyl-(tetrahydropyran-4-yl)amine, is a yellowish, waxy substance at room temperature.[1] Its unique structure, featuring a tetrahydropyran ring, enhances its utility as an intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1]

| Property | Value | Source |

| CAS Number | 192811-37-3 | [2][4] |

| Molecular Formula | C₈H₁₇NO | [2][4] |

| Molecular Weight | 143.23 g/mol | [4] |

| Appearance | Yellowish wax | [1] |

| Storage Temperature | 0-8°C | [1] |

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the absence of comprehensive toxicological studies on this compound, a conservative approach to hazard assessment is imperative. Analysis of related compounds, such as other aliphatic amines and tetrahydropyran derivatives, suggests the following potential hazards:

-

Skin and Eye Irritation/Corrosion: Aliphatic amines are known to be irritants and can cause severe skin burns and eye damage upon direct contact.[5][6] It is prudent to assume that this compound possesses similar properties.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[6]

-

Flammability: While specific data is unavailable, many organic amines are flammable.[5] Therefore, it should be treated as a potentially flammable substance, and sources of ignition should be avoided.

The following DOT script visualizes a logical workflow for risk assessment prior to handling the compound.

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to ensure the safety of laboratory personnel.

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure. The following are minimum requirements:

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[5]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[7]

-

Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

-

-

Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

The following DOT script illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: Decision tree for selecting appropriate PPE.

Storage Requirements

-

Temperature: Store in a cool, dry, well-ventilated area at the recommended temperature of 0-8°C.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[6]

-

Container: Store in a tightly sealed container to prevent atmospheric moisture contamination and potential degradation.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill and Leak Response

-

Evacuation: Evacuate all non-essential personnel from the spill area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

-

Cleanup: Place the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.

-